molecular formula C33H52O4 B562143 3-beta-Hydroxy-olean-12-en-28-oic acid propionate CAS No. 107304-64-3

3-beta-Hydroxy-olean-12-en-28-oic acid propionate

Cat. No. B562143
CAS RN: 107304-64-3
M. Wt: 512.775
InChI Key: PEZKOSAVNDGSEH-FBXMHRQLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-beta-Hydroxy-olean-12-en-28-oic acid propionate is a chemical compound that contains 93 bonds in total, including 41 non-H bonds, 3 multiple bonds, 4 rotatable bonds, 3 double bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . It is used for R&D purposes and is not recommended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an industrial procedure has been established for the isolation of 3-beta-hydroxyolean-12-en-28-oic acid (oleanolic acid) starting from olive fruits (Olea europaea) .


Molecular Structure Analysis

The molecular structure of 3-beta-Hydroxy-olean-12-en-28-oic acid propionate includes several key features such as multiple bonds, rotatable bonds, double bonds, and various ring structures .

Future Directions

The future directions for research on 3-beta-Hydroxy-olean-12-en-28-oic acid propionate could involve further exploration of its biological effects and potential therapeutic applications. For instance, related compounds have shown promise in the treatment of non-communicable diseases such as cancer, diabetes, and chronic respiratory and cardiovascular diseases .

properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-propanoyloxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O4/c1-9-26(34)37-25-13-14-30(6)23(29(25,4)5)12-15-32(8)24(30)11-10-21-22-20-28(2,3)16-18-33(22,27(35)36)19-17-31(21,32)7/h10,22-25H,9,11-20H2,1-8H3,(H,35,36)/t22-,23-,24+,25-,30-,31+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZKOSAVNDGSEH-FBXMHRQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.